

Check Availability & Pricing

# Managing adverse events of TNO155 combination therapy.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TNO211    |           |
| Cat. No.:            | B12388713 | Get Quote |

# TNO155 Combination Therapy: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TNO155 in combination therapies. The information is designed to offer rapid guidance on managing adverse events that may be encountered during experiments.

## **Troubleshooting Guides & FAQs**

This section provides a question-and-answer format to directly address specific issues that may arise during your research with TNO155 combination therapy.

**General Questions** 

Q1: What is TNO155 and what is its mechanism of action?

TNO155 is a selective, orally bioavailable, allosteric inhibitor of SHP2 (Src homology region 2 domain-containing protein tyrosine phosphatase 2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1] It is involved in the activation of the RAS-mitogenactivated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in

## Troubleshooting & Optimization





various cancers.[1][3] By inhibiting SHP2, TNO155 can block tumor-promoting and immune-suppressive signaling in RTK- and MAPK-driven tumors.[2][4]

Q2: What are the most common adverse events observed with TNO155 combination therapy?

The safety profile of TNO155 in combination with other agents, such as spartalizumab or ribociclib, has been shown to be consistent with the profiles of each agent individually, with no new safety signals identified.[2] The most frequently reported treatment-related adverse events (TRAEs) across various TNO155 combination studies include:

- General: Peripheral edema, pyrexia (fever), and fatigue.[2][5]
- Hepatic: Increased aspartate aminotransferase (AST) and increased alanine aminotransferase (ALT).[2][6]
- Musculoskeletal: Increased blood creatine phosphokinase (CPK).[1][2]
- Gastrointestinal: Diarrhea and nausea.[1][2]
- Hematologic: Thrombocytopenia, anemia, and neutropenia.[2][5]
- Dermatologic: Acneiform dermatitis.[1]

Adverse Event Management

Q3: An animal in our preclinical study is exhibiting peripheral edema. How should we manage this?

Peripheral edema is a known class effect of SHP2 inhibitors.[7] Management should be based on the severity (grade) of the edema.

- Monitoring: Regularly assess the animal for the extent and severity of swelling. Note any impact on mobility or discomfort.
- Management:
  - Mild to Moderate (Grade 1-2): For mild cases, ensure the animal has comfortable bedding and easy access to food and water. In some instances, supportive measures such as



gentle massage of the affected limbs may be considered.

 Severe (Grade 3-4): For more severe edema, especially if it impacts the animal's welfare, dose interruption of TNO155 should be considered. If the edema is causing significant distress, veterinary consultation for potential diuretic administration may be necessary. It is crucial to rule out other causes of edema, such as cardiac dysfunction.

Q4: We have observed a significant increase in liver transaminases (ALT/AST) in our experimental subjects. What is the recommended course of action?

Elevated liver enzymes are a common finding with TNO155 combination therapies.[2][6] A systematic approach is crucial for management.

- Monitoring: Liver function tests (LFTs), including ALT, AST, and bilirubin, should be monitored
  at baseline and regularly during treatment. The frequency of monitoring should be increased
  if elevations are detected.
- Management: The management strategy is dependent on the grade of hepatotoxicity:
  - Grade 1 (1.0-3.0 x Upper Limit of Normal ULN): Continue treatment with increased frequency of LFT monitoring (e.g., weekly).
  - Grade 2 (>3.0-5.0 x ULN): Consider dose interruption of TNO155 and the combination agent until LFTs return to Grade 1 or baseline. Upon resolution, treatment can be resumed at a reduced dose.
  - Grade 3 (>5.0-20.0 x ULN): Discontinue TNO155 and the combination agent. Monitor LFTs closely. A thorough investigation to rule out other causes of liver injury should be initiated. Re-challenge with the drugs at a significantly reduced dose may be considered only after complete resolution and careful risk-benefit assessment.
  - Grade 4 (>20.0 x ULN): Permanently discontinue treatment. Provide supportive care and manage as a case of severe drug-induced liver injury.

Q5: How should we manage diarrhea in subjects receiving TNO155 combination therapy?

Diarrhea is a frequently reported adverse event.[1][2]



- Monitoring: Monitor the frequency and consistency of stools. Assess for signs of dehydration.
- Management:
  - Grade 1 (Increase of <4 stools/day over baseline): Initiate dietary modifications (e.g., low-fiber, bland diet) and ensure adequate hydration.</li>
  - Grade 2 (Increase of 4-6 stools/day over baseline): Administer anti-diarrheal agents such as loperamide. Continue dietary modifications and ensure adequate fluid and electrolyte intake. Consider a dose interruption of TNO155 if symptoms persist.
  - Grade 3-4 (Increase of ≥7 stools/day over baseline; severe incontinence; hospitalization indicated): Discontinue TNO155 and provide aggressive supportive care, including intravenous fluids and electrolytes. Hospitalization may be required. Once the diarrhea resolves to Grade 1 or less, consider resuming TNO155 at a reduced dose.

Q6: What are the recommendations for monitoring and managing potential cardiac toxicities?

Decreased left ventricular ejection fraction (LVEF) has been reported as a dose-limiting toxicity in some TNO155 studies.[4][8]

- Monitoring:
  - Baseline: A baseline assessment of cardiac function, including LVEF measurement by echocardiogram, is recommended before initiating TNO155 combination therapy.[9]
  - On-treatment: Regular monitoring of cardiac function with echocardiograms should be conducted throughout the study. A typical frequency is every 3 months, but this may need to be adjusted based on the experimental design and any observed cardiac changes.[10]
     [11]
- Management:
  - Asymptomatic LVEF decline:
    - Decline by >10% to a value <50%: This is considered definite cardiotoxicity.[10]</li>
       TNO155 should be withheld, and a cardiology consultation should be considered.



- Decline by >10% to a value ≥50% with an accompanying decrease in Global Longitudinal Strain (GLS) >15%: This is considered probable subclinical cardiotoxicity.
   [10] More frequent cardiac monitoring is warranted, and a dose reduction of TNO155 may be considered.
- Symptomatic Heart Failure: TNO155 should be permanently discontinued, and standard heart failure management should be initiated.

## **Data Presentation**

Table 1: Incidence of Common Treatment-Related Adverse Events (TRAEs) with TNO155 in Combination with Spartalizumab

| Adverse Event    | Any Grade (%) | Grade ≥3 (%)  |
|------------------|---------------|---------------|
| Increased AST    | Not Specified | Not Specified |
| Increased ALT    | Not Specified | Not Specified |
| Increased CPK    | Not Specified | Not Specified |
| Anemia           | Not Specified | Not Specified |
| Thrombocytopenia | Not Specified | Not Specified |
| Peripheral Edema | Not Specified | Not Specified |
| Diarrhea         | Not Specified | Not Specified |

Data from a phase 1b study of TNO155 with spartalizumab. Specific percentages for each AE were not provided in the source.

Table 2: Incidence of Common Any-Grade Adverse Events with TNO155 in Combination with Ribociclib



| Adverse Event    | Any Grade (%) |
|------------------|---------------|
| Thrombocytopenia | Most Common   |
| Increased AST    | Most Common   |
| Increased CPK    | Most Common   |
| Anemia           | Most Common   |
| Increased ALT    | Most Common   |
| Diarrhea         | Most Common   |
| Neutropenia      | Most Common   |
| Pyrexia          | Most Common   |
| Peripheral Edema | Most Common   |

Data from a phase 1b study of TNO155 with ribociclib. The term "most common" was used in the source without specific percentages.[2][4]

Table 3: Dose-Limiting Toxicities (DLTs) Observed with TNO155 in Combination with Spartalizumab

| Dose-Limiting Toxicity      | Grade |
|-----------------------------|-------|
| Decreased ejection fraction | 3     |
| Decreased ejection fraction | 2     |
| Autoimmune encephalopathy   | 3     |
| Febrile neutropenia         | 3     |
| Rhabdomyolysis              | 3     |
| Localized edema             | 3     |
| Swelling                    | 2     |

DLTs were reported across various dose levels.[4]



## **Experimental Protocols**

Protocol 1: Monitoring and Management of Hepatotoxicity

- Objective: To outline the procedures for monitoring and managing liver enzyme elevations in subjects receiving TNO155 combination therapy.
- Procedure:
  - 1. Baseline Assessment: Prior to the first dose of TNO155, collect blood samples to measure baseline LFTs, including ALT, AST, total bilirubin, and alkaline phosphatase.
  - 2. Routine Monitoring: Collect blood samples for LFTs at regular intervals (e.g., every two weeks for the first two cycles, then monthly).
  - 3. Management of Elevated LFTs:
    - Grade 1 (ALT/AST >1.0-3.0 x ULN): Continue treatment and increase monitoring frequency to weekly until LFTs return to baseline or Grade 0.
    - Grade 2 (ALT/AST >3.0-5.0 x ULN): Withhold TNO155 and the combination agent. Monitor LFTs every 2-3 days. Once LFTs return to ≤ Grade 1, resume both drugs at a one-dose level reduction.
    - Grade 3 (ALT/AST >5.0-20.0 x ULN): Discontinue treatment. Monitor LFTs every 2-3 days. Conduct a thorough workup to identify other potential causes of hepatotoxicity.
    - Grade 4 (ALT/AST >20.0 x ULN): Permanently discontinue treatment.

#### Protocol 2: Assessment of Cardiac Function

- Objective: To monitor for potential TNO155-related cardiac dysfunction.
- Procedure:
  - Baseline Assessment: Perform a baseline echocardiogram to assess LVEF and GLS within 28 days prior to starting TNO155.



- 2. On-treatment Monitoring: Perform an echocardiogram every 3 months during treatment.
- 3. Evaluation of LVEF Decline:
  - If LVEF drops by >10 percentage points from baseline to a value <50%, confirm with a repeat echocardiogram within 2-3 weeks. If confirmed, withhold TNO155 and consult a cardio-oncologist.
  - If a subject develops clinical signs of congestive heart failure, perform an immediate echocardiogram and withhold TNO155.

## **Mandatory Visualization**

Caption: TNO155 inhibits SHP2, blocking the RAS/MAPK signaling pathway.





Click to download full resolution via product page

Caption: General workflow for managing TNO155-related adverse events.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ascopubs.org [ascopubs.org]
- 2. onclive.com [onclive.com]
- 3. targetedonc.com [targetedonc.com]
- 4. targetedonc.com [targetedonc.com]
- 5. researchgate.net [researchgate.net]
- 6. WSLHD Digital Repository: A dose-escalation study of TNO155 (TN) in combination with spartalizumab (SPA) or ribociclib (RIB) in adults with advanced solid tumors [wslhd.intersearch.com.au]
- 7. hhs.gov [hhs.gov]
- 8. onclive.com [onclive.com]
- 9. Monitoring and treatment of cardiovascular complications during cancer therapies. Part II: Tyrosine kinase inhibitors [escardio.org]
- 10. Cardio-Oncology Echocardiography Protocol for Anthracyclines, Trastuzumab American College of Cardiology [acc.org]
- 11. Monitoring and treatment of cardiovascular complications during cancer therapies. Part I: Anthracyclines, HER2-targeted therapies and fluoropyrimidines [escardio.org]
- To cite this document: BenchChem. [Managing adverse events of TNO155 combination therapy.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388713#managing-adverse-events-of-tno155combination-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com